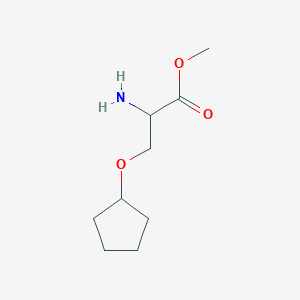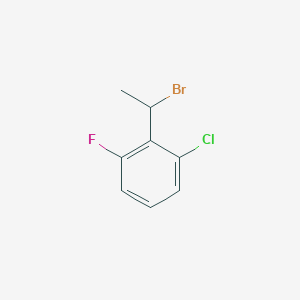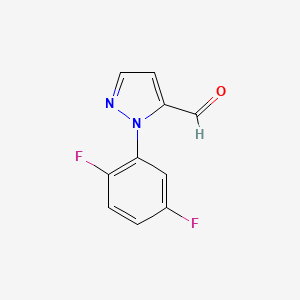
1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two fluorine atoms attached to the phenyl ring and an aldehyde group at the 5-position of the pyrazole ring
Métodos De Preparación
The synthesis of 1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of a hydrazone precursor. The process can be summarized as follows:
Formation of Hydrazone: The initial step involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Análisis De Reacciones Químicas
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, have shown potential as anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 1-(2,5-difluorophenyl)-1H-pyrazole-5-carbaldehyde is not fully elucidated. studies suggest that its biological activity may involve the inhibition of specific enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
1-(2,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-1H-pyrazole-5-carbaldehyde: This compound has fluorine atoms at different positions on the phenyl ring, which may affect its chemical reactivity and biological activity.
5-Amino-3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile: This compound contains an amino group and a carbonitrile group, which can influence its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H6F2N2O |
|---|---|
Peso molecular |
208.16 g/mol |
Nombre IUPAC |
2-(2,5-difluorophenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-2-9(12)10(5-7)14-8(6-15)3-4-13-14/h1-6H |
Clave InChI |
VSWUGTXMAKEEIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)N2C(=CC=N2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


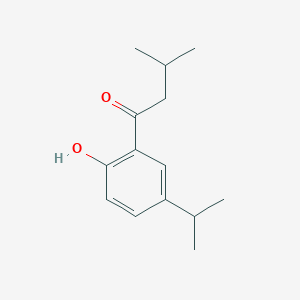
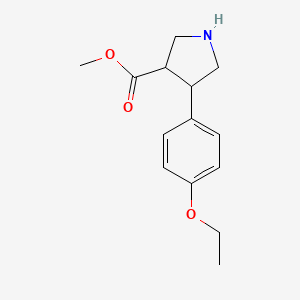
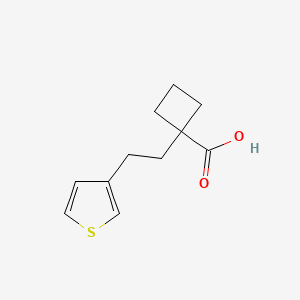
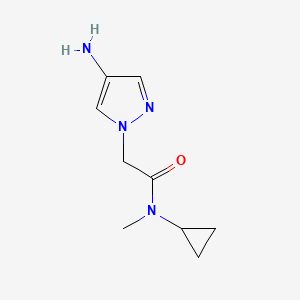
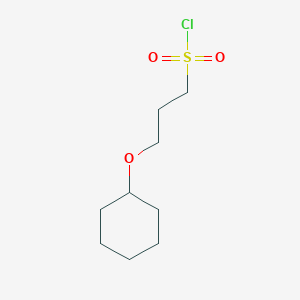
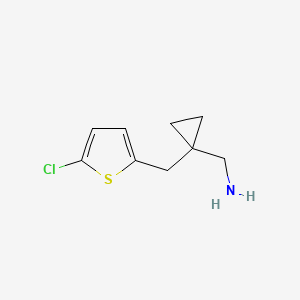
![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
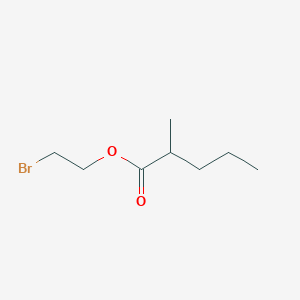
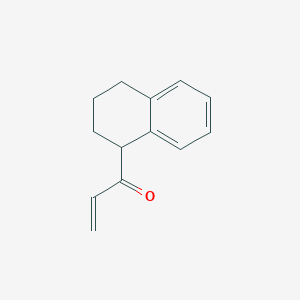
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
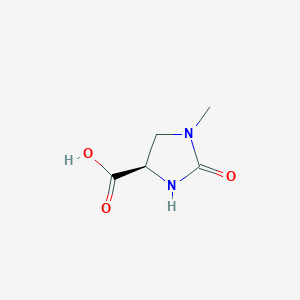
![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)
